- Preparation of salts and co-crystals of pyrazolopyrimidines as drugs., United States, , ,

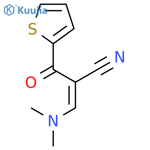

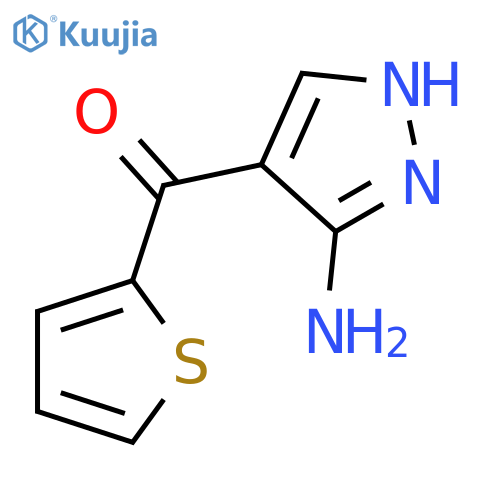

Cas no 96219-87-3 (4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine)

96219-87-3 structure

Nombre del producto:4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine

Número CAS:96219-87-3

MF:C8H7N3OS

Megavatios:193.225679636002

MDL:MFCD19687051

CID:800140

PubChem ID:11550150

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Propiedades químicas y físicas

Nombre e identificación

-

- (3-Aminopyrazol-4-yl)(2-thienyl)methanone

- (3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

- (5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone

- Methanone, (3-amino-1H-pyrazol-4-yl)-2-thienyl-

- 4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine

- (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

- DKSHGSCMEXOBRE-UHFFFAOYSA-N

- AX8212645

- 4-thiophene-2-carbonyl-2H-pyrazol-3-ylamine

- (3-Amino-1H-pyrazol-4-yl)-2-thienylmethanone

- (3-amino-1H-pyrazol-4-yl)-2-thienyl-methanone

- (3-Amino-1H-pyraz

- (3-Amino-1H-pyrazol-4-yl)-2-thienylmethanone (ACI)

- (3-Amino-1H-pyrazol-4-yl)(2-thienyl)methanone

- (3-Amino-1H-pyrazol-4-yl)(thien-2-yl)methanone

- (3-Amino-1H-pyrazol-4-yl)thiophen-2-ylmethanone

- AR-527/43461198

- MFCD20260223

- DTXSID90468397

- (5-amino-1H-pyrazol-4-yl)-thiophene-2-yl-methanone

- (5-amino-1H-pyrazol-4-yl)(2-thienyl)methanone

- DB-344665

- DS-15373

- AKOS014564785

- 4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-AMINE

- 96219-87-3

- WDA21987

- CS-D0055

- (5-amino-1H-pyrazol-4-yl)-thiophen-2-yl-methanone

- AKOS016002045

- SCHEMBL523863

- (3-Amino-1H-pyrazol-4-yl)-thiophen-2-yl-methanone

- (5-amino-1H-pyrazol-4-yl)(thien-2-yl)methanone

-

- MDL: MFCD19687051

- Renchi: 1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11)

- Clave inchi: DKSHGSCMEXOBRE-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(N)=NNC=1)C1=CC=CS1

Atributos calculados

- Calidad precisa: 193.03100

- Masa isotópica única: 193.03098303g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 212

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 100

Propiedades experimentales

- Punto de ebullición: 515.0±40.0°C at 760 mmHg

- PSA: 100.74000

- Logp: 1.21450

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P280-P305+P351+P338

- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF036-50mg |

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |

96219-87-3 | 95+% | 50mg |

141.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF036-200mg |

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |

96219-87-3 | 95+% | 200mg |

353.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TF036-250mg |

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |

96219-87-3 | 95+% | 250mg |

586CNY | 2021-05-08 | |

| Alichem | A169004495-250mg |

(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone |

96219-87-3 | 95% | 250mg |

$177.67 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060888-1g |

(3-Amino-1H-pyrazol-4-yl)thiophen-2-ylmethanone |

96219-87-3 | 97% | 1g |

¥483.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D621371-1G |

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine |

96219-87-3 | 97% | 1g |

$445 | 2024-07-21 | |

| Fluorochem | 222230-5g |

3-Aminopyrazol-4-yl)(2-thienyl)methanone |

96219-87-3 | 95% | 5g |

£417.00 | 2022-02-28 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0303-1g |

(3-AMINO-1H-PYRAZOL-4-YL)(THIOPHEN-2-YL)METHANONE |

96219-87-3 | 95% | 1g |

$280 | 2023-09-07 | |

| Ambeed | A222869-250mg |

(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone |

96219-87-3 | 95% | 250mg |

$33.0 | 2025-02-26 | |

| Ambeed | A222869-1g |

(3-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone |

96219-87-3 | 95% | 1g |

$86.0 | 2025-02-26 |

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, rt → reflux

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrazine

Referencia

- Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel anti-proliferative agents: parallel synthesis for lead optimization of amide region, Bioorganic & Medicinal Chemistry Letters, 2005, 15(6), 1591-1594

Métodos de producción 3

Condiciones de reacción

Referencia

- (3-Amino-1H-pyrazol-4-yl)(aryl)methanones, Federal Republic of Germany, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents, Bioorganic & Medicinal Chemistry, 2009, 17(5), 2091-2100

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol ; 6 h, rt → reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Process for synthesis of sedative hypnotic indiplon, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

Referencia

- Controlled-release sedative-hypnotic compositions and methods related thereto, United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 14 h, reflux

Referencia

- A process for preparing indiplon, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol , Water ; 3.5 h, reflux; reflux → rt

Referencia

- Preparation of substituted pyrazolo[1,5-a]pyrimidines and methods of their use as antiproliferative agents, United States, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

Referencia

- Polymorphs of N-methyl-N-(3-{3-[2-thienylcarbonyl]-pyrazol-[1,5-α]-pyrimidin-7-yl}phenyl)acetamide and compositions and methods related to them, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; reflux

Referencia

- Indiplon: Treatment of insomnia GABA-A agonist, Drugs of the Future, 2003, 28(8), 739-746

Métodos de producción 11

Condiciones de reacción

Referencia

- New Approach to 4- and 5-Aminopyrazole Derivatives, Synthetic Communications, 2007, 37(20), 3579-3588

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol ; 14 h, reflux

Referencia

- Method for synthesizing indiplon used for treating insomnia, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Aminoguanidine nitrate Solvents: Ethanol ; 6 h, rt → reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Synthesis of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide (indiplon), Zhongguo Yaowu Huaxue Zazhi, 2006, 16(6), 363-365

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

Referencia

- Preparation of deuterated heterobicyclic compounds for treating neurological disorders, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

Referencia

- Preparation of N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-α]pyrimidin-7-yl]phenyl]acetamide as a benzodiazepine receptor ligand., United States, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

Referencia

- Controlled-release sedative-hypnotic compositions, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 18 h, reflux

1.2 Reagents: Hydroxyamine hydrochloride ; 3 h, reflux

1.3 18 h, reflux

1.4 Reagents: Hydrazine hydrate (1:1)

1.2 Reagents: Hydroxyamine hydrochloride ; 3 h, reflux

1.3 18 h, reflux

1.4 Reagents: Hydrazine hydrate (1:1)

Referencia

- Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as novel antiproliferative agents: Exploration of core and headpiece structure-activity relationships, Bioorganic & Medicinal Chemistry Letters, 2007, 17(6), 1641-1645

Métodos de producción 18

Condiciones de reacción

Referencia

- Synthesis of substituted pyrazolopyrimidines, World Intellectual Property Organization, , ,

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Raw materials

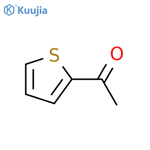

- 2-Acetylthiophene

- (dimethoxymethyl)dimethylamine

- Pimagedine hydrochloride

- 3-(Dimethylamino)-2-(thiophene-2-carbonyl)acrylonitrile

- Benzenepropanenitrile, α-[(dimethylamino)methylene]-2-mercapto-β-oxo-

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Preparation Products

4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine Literatura relevante

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

Related Articles

-

Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025

-

La búsqueda de compuestos líderes innovadores representa un pilar fundamental en el descubrimiento d……Jun 24, 2025

-

Inhibidores de la Tirosina Quinasa: Revolucionando el Tratamiento Dirigido del Cáncer La biomedicina……Jun 25, 2025

-

Diseño Racional de Fármacos Basados en la Estructura: Avances en la Biomedicina Química El diseño ra……Jun 25, 2025

-

Introducción a la Proteína Quinasa B y su Importancia en el Cáncer La Proteína Quinasa B (AKT), comp……Jun 19, 2025

96219-87-3 (4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine) Productos relacionados

- 545424-57-5(5-(pyrimidin-2-yl)thiophene-2-carbaldehyde)

- 7048-02-4(L-Histidine Hydrochloride Monohydrate)

- 2167087-06-9(4-(4-chloro-1H-pyrazol-1-yl)methyloxan-4-ol)

- 2117600-86-7(Ethyl 3-cyclobutylpyrrolidine-3-carboxylate)

- 2378502-19-1(2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride)

- 2228717-50-6(3-amino-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid)

- 1483686-46-9((2-fluoro-5-(thiophen-3-yl)phenyl)methanamine)

- 1339661-90-3(2-amino-4-4-(trifluoromethyl)-1H-pyrazol-1-ylbutanoic acid)

- 930299-88-0(4-Methylthiophen-2-amine hydrochloride)

- 1105212-38-1(N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96219-87-3)4-(thiophene-2-carbonyl)-1H-pyrazol-5-amine

Pureza:99%

Cantidad:5g

Precio ($):268.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:96219-87-3)(3-AMINOPYRAZOL-4-YL)(2-THIENYL)METHANONE

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe